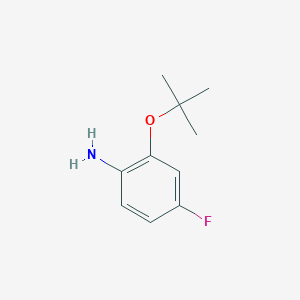

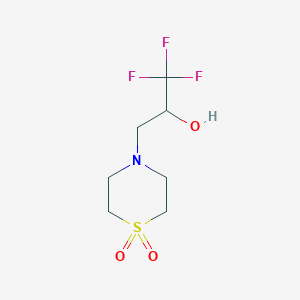

2-(Tert-butoxy)-4-fluoroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Tert-butoxy)-4-fluoroaniline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has shown promise in scientific research. In

科学的研究の応用

Regioselective Metalation

The regioselectivity in the metalation of fluoroanisoles, including compounds structurally similar to 2-(tert-butoxy)-4-fluoroaniline, highlights the influence of metal-mediated control in synthetic chemistry. Katsoulos, Takagishi, and Schlosser (1991) demonstrated that the position next to the alkoxy or halogen atom in fluoroanisoles could be selectively metalated using different reagents, showcasing the compound's utility in regioselective synthetic processes (G. Katsoulos, Sadahito Takagishi, & M. Schlosser, 1991).

Deoxofluorination and Fluorination Reactivity

The discovery of new fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which exhibits high thermal stability and resistance to aqueous hydrolysis, underscores the importance of fluorinated compounds in drug discovery and other scientific areas. Umemoto, Singh, Xu, and Saito (2010) explored the synthesis, properties, and diverse fluorination capabilities of such agents, indicating the potential application of 2-(tert-butoxy)-4-fluoroaniline derivatives in fluorination reactions (T. Umemoto, R. Singh, Yong Xu, & Norimichi Saito, 2010).

Polymer Synthesis and Properties

The synthesis of polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from compounds structurally related to 4-tert-butylcatechol, as reported by Hsiao, Yang, and Chen (2000), demonstrates the relevance of such chemical structures in developing materials with desirable thermal and mechanical properties. This research provides insight into the potential for creating novel polymers using 2-(tert-butoxy)-4-fluoroaniline or its derivatives (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Antioxidant Activity and Carcinogenesis Protection

The study on the enhancement of NAD(P)H:quinone reductase activity by dietary antioxidants like 2(3)-tert-Butyl-4-hydroxyanisole (BHA) suggests potential protective effects against chemical carcinogenesis and toxicity. Benson, Hunkeler, and Talalay (1980) highlighted the significant increase in quinone reductase activity in mouse tissues, indicating the role of structurally similar compounds in promoting enzymatic activities that protect against xenobiotics (A. Benson, M. Hunkeler, & P. Talalay, 1980).

Solar Cell Performance Enhancement

The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells, as investigated by Boschloo, Häggman, and Hagfeldt (2006), demonstrates the impact of structural modifications on solar cell efficiency. This work suggests the potential application of 2-(tert-butoxy)-4-fluoroaniline derivatives in optimizing photovoltaic device performance by modulating electrolyte composition for improved open-circuit potential and electron lifetime (G. Boschloo, Leif Häggman, & A. Hagfeldt, 2006).

特性

IUPAC Name |

4-fluoro-2-[(2-methylpropan-2-yl)oxy]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPWSESMTRSJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxy)-4-fluoroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

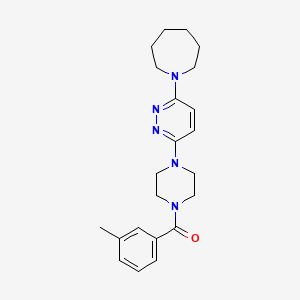

![4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2653620.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

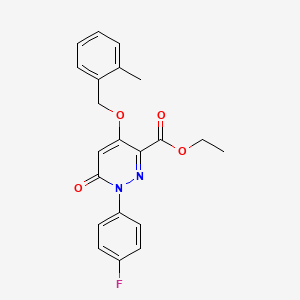

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2653624.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2653630.png)

![3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2653632.png)

![(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2653633.png)

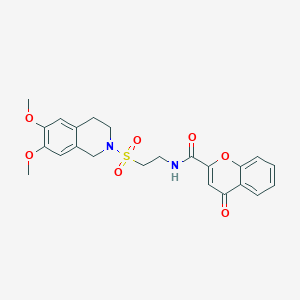

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2653634.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)